2-Phenylthieno[2,3-b]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylthieno[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-11-10-7-4-8-15-13(10)16-12(11)9-5-2-1-3-6-9/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJZUXBKIDTLNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(S2)N=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiling of 2 Phenylthieno 2,3 B Pyridin 3 Amine Derivatives
Oxidative Reactivity of 3-Aminothieno[2,3-b]pyridines
While the oxidation of many heterocyclic compounds is a standard procedure for functionalization, the oxidative reactions of 3-aminothieno[2,3-b]pyridines have been found to follow unexpected and complex pathways.
Research into the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides using a common household bleach, aqueous sodium hypochlorite (B82951) (NaOCl), has revealed a novel and unusual oxidative dimerization process. nih.govacs.org Instead of the anticipated intramolecular cyclization to form a pyrazole (B372694) ring, the reaction leads to complex polyheterocyclic structures through a dimerization mechanism. nih.govacs.org This reaction is highly dependent on the solvent system used. nih.govacs.orgnih.govfigshare.com
The oxidation of various N-aryl-3-aminothieno[2,3-b]pyridine-2-carboxamides with an excess of aqueous NaOCl was investigated under two main conditions: in an aqueous dioxane solution and under phase transfer catalysis (PTC) conditions in a dichloromethane-water system. acs.org Both methods yielded novel dimeric products, with the PTC conditions generally providing slightly better yields. acs.org The reaction proceeds with high stereoselectivity, forming only one of eight possible enantiomeric pairs. nih.govacs.org This dimerization involves the cleavage of N-H and C(2)=C(3) bonds and the formation of three new sigma bonds, without the involvement of the pyridine (B92270) nitrogen or the sulfur atom in the oxidation. acs.org
| Substrate | Method | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide | A | 10-fold excess aq. NaOCl, aq. dioxane | Dimerized Product | 55 | acs.org |
| 3-Amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide | B | 10-fold excess aq. NaOCl, CH₂Cl₂-H₂O, PTC | Dimerized Product | 64 | acs.org |
| 3-Amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | A | 10-fold excess aq. NaOCl, aq. dioxane | Dimerized Product | 41 | acs.org |
| 3-Amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | B | 10-fold excess aq. NaOCl, CH₂Cl₂-H₂O, PTC | Dimerized Product | 48 | acs.org |
Two plausible mechanistic pathways have been proposed for the oxidative dimerization of 3-aminothieno[2,3-b]pyridines with sodium hypochlorite. nih.gov
Mechanism #1: This pathway begins with the N-chlorination of the 3-amino group by hypochlorite. This is followed by the elimination of hydrogen chloride to form a transient 3-imino-3H-thieno[2,3-b]pyridine intermediate. This intermediate then undergoes a [4+2] cycloaddition with a second molecule of the starting amine, followed by oxidation and subsequent intramolecular cyclizations and rearrangements to yield the final dimeric product. nih.gov
Mechanism #2: An alternative mechanism suggests the initial formation of a radical cation by single-electron transfer (SET) from the 3-aminothieno[2,3-b]pyridine to the oxidant. This radical cation then dimerizes, and subsequent oxidation, cyclization, and rearrangement steps lead to the observed polyheterocyclic product. nih.gov
Both proposed mechanisms account for the formation of the three new σ-bonds and the complex, stereoselective structure of the final product. nih.govacs.org The exact mechanism may be substrate and condition-dependent, but both highlight the unusual reactivity of the 3-amino group and the adjacent C(2)=C(3) double bond under oxidative conditions. nih.gov
Annulation and Condensation Reactions for the Synthesis of Novel Fused Heterocyclic Systems
The 3-amino group of the thieno[2,3-b]pyridine (B153569) core is a versatile handle for the construction of additional fused rings through annulation and condensation reactions. These reactions provide access to a wide array of complex heterocyclic systems. researchgate.netmdpi.com
For instance, 3-aminothieno[2,3-b]pyridine derivatives can be reacted with various bifunctional reagents to build new rings. The reaction of 2-cyano-3-aminothieno[2,3-b]pyridine derivatives with formamide (B127407) or formic acid leads to the formation of a fused pyrimidine (B1678525) ring, yielding pyrimidino[4',5':4,5]thieno[2,3-b]pyridine systems. mdpi.com Specifically, reaction with formamide produces the 4-aminopyrimidino-fused product, while formic acid yields the corresponding 4-one derivative. mdpi.com
Another strategy involves the reaction with triethyl orthoformate, which generates an intermediate ethyl formimidoate. This intermediate can then be cyclized with ammonia (B1221849) or formamide to afford the fused pyrimidine ring. mdpi.com Furthermore, condensation with malononitrile (B47326) in the presence of a base can yield a fused pyridothienopyridine system. researchgate.net These reactions demonstrate the utility of the o-aminonitrile and related functionalities in synthesizing diverse, fused heterocyclic structures.
| Starting Material | Reagent(s) | Fused System Formed | Reference |
|---|---|---|---|
| 3-Amino-6-(aryl)thieno[2,3-b]pyridine-2-carbonitrile | Formamide | Pyrimidino[4',5':4,5]thieno[2,3-b]pyridin-4-ylamine | mdpi.com |
| 3-Amino-6-(aryl)thieno[2,3-b]pyridine-2-carbonitrile | Formic Acid | Pyrimidino[4',5':4,5]thieno[2,3-b]pyridin-4-one | mdpi.com |
| 3-Amino-6-(aryl)thieno[2,3-b]pyridine-2-carbonitrile | Triethyl orthoformate, then NH₃ | Pyrimidino[4',5':4,5]thieno[2,3-b]pyridin-4-ylamine | mdpi.com |
| 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile derivative | Malononitrile, triethylamine (B128534) | Pyridothienopyridine | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions on the Thieno[2,3-b]pyridine Core and its Phenyl Moiety
The reactivity of the thieno[2,3-b]pyridine ring system towards substitution reactions is dictated by the electronic properties of its constituent rings. The thiophene (B33073) ring is generally susceptible to electrophilic attack, while the pyridine ring is prone to nucleophilic substitution. ntu.ac.uk
Electrophilic Substitution: Theoretical studies indicate that for the thieno[2,3-b]thiophene (B1266192) system, electrophilic attack is kinetically and thermodynamically favored at the α-carbon (C2 position) of the thiophene ring over the β-carbon (C3 position). researchgate.net Kinetic studies on thieno[2,3-b]pyridine itself show that electrophilic substitution, such as nitration and hydrogen exchange, occurs on the thiophene ring. rsc.org However, the pyridine ring has a strong deactivating effect. Under the strongly acidic conditions required for many electrophilic substitutions (e.g., nitration), the pyridine nitrogen is protonated, which further deactivates the entire ring system towards electrophilic attack. rsc.org
Nucleophilic Substitution: The pyridine ring is inherently electron-deficient and is thus activated for nucleophilic substitution, particularly at the positions ortho (C2) and para (C4) to the nitrogen atom. youtube.com The presence of a good leaving group, such as a halogen, facilitates these reactions. In the thieno[2,3-b]pyridine system, studies have shown that chlorine atoms at the C4 position (gamma to the nitrogen) are readily displaced by nucleophiles, whereas those at the C6 position (also gamma) are similarly reactive. In contrast, chlorine atoms alpha to the pyridine nitrogen are much more resistant to displacement. ntu.ac.uk
Structure Activity Relationship Sar Studies of 2 Phenylthieno 2,3 B Pyridin 3 Amine and Derived Analogs
Impact of Substituents on Molecular Interactions and Biological Potency
The biological activity of 2-phenylthieno[2,3-b]pyridin-3-amine derivatives is highly sensitive to the nature and position of various substituents on the heterocyclic core and its appended phenyl ring. These substituents modulate the compound's electronic properties, steric profile, and lipophilicity, which in turn dictate its binding affinity to biological targets.
The 2-phenyl ring is a critical component of the pharmacophore, and its substitution pattern significantly impacts biological efficacy. The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can alter the charge distribution across the molecule, influencing interactions such as hydrogen bonds and π-π stacking with target proteins. science.gov Similarly, the size and shape (steric effects) of these substituents can either facilitate a better fit into a binding pocket or cause steric hindrance that prevents effective binding. rsc.org
In a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which are closely related derivatives, specific substitutions on the 2-phenyl ring were found to be crucial for maximizing anti-proliferative activity. mdpi.com Research identified that a combination of a methyl group and a halogen on this ring was particularly effective. mdpi.com For instance, compounds bearing a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring demonstrated enhanced potency against HCT116 and MDA-MB-231 cancer cells. mdpi.com This suggests that a precise combination of steric bulk (from the methyl group) and electronic effects (from the halogen) is necessary for optimal interaction with the biological target, believed to be phosphoinositide phospholipase C (PI-PLC). mdpi.comrsc.org In related thieno[2,3-d]pyrimidine (B153573) analogs targeting PI3K, a hydroxyl group at the 3-position of the phenyl ring yielded the best activity, while moving it to the 4-position or replacing it with other groups abolished the enzymatic activity. nih.gov
Table 1: Impact of 2-Phenyl Ring Substituents on Anti-Proliferative Activity This table is interactive. Click on the headers to sort.
| Base Scaffold | Substituent on 2-Phenyl Ring | Observed Activity | Cell Lines |
|---|---|---|---|
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridine | 2-methyl-3-halogen | Maximized anti-proliferative activity. mdpi.com | HCT116, MDA-MB-231 |
| 3-Amino-N-phenyl...thieno[2,3-b]quinoline-2-carboxamide | 3-chloro | Potent inhibitor with low nanomolar IC50 values. rsc.org | Breast Cancer Cell Lines |
| Thieno[2,3-d]pyrimidine analog | 3-hydroxyl | Best enzymatic inhibitory activity against PI3Kβ & PI3Kγ. nih.gov | N/A (Enzymatic Assay) |
The 3-amine group is a cornerstone of the biological activity for many thieno[2,3-b]pyridine (B153569) derivatives. For a series of potent anti-proliferative compounds targeting PI-PLC, it has been established that this group must remain as an unsubstituted primary amine for maximum efficacy. mdpi.com Studies have shown that functionalizing the 3-amino group or replacing the linker connected to it can lead to a significant or complete loss of anti-proliferative activity. mdpi.com The primary amine is believed to be a key hydrogen bond donor, anchoring the molecule within its binding site on the target enzyme. rsc.org
However, in other contexts, the 3-amine group serves as a versatile synthetic handle for creating new derivatives with different biological profiles. For example, treatment of 3-aminothienopyridine derivatives with various reagents has yielded novel compounds with promising antimicrobial and anticancer activities. ekb.eg The synthesis of N-substituted thiourea (B124793), maleimide, and cyclopentylideneamino derivatives from the 3-amine group resulted in compounds with potent activity against bacterial, fungal, and cancer cell lines like HepG-2 and MCF-7. ekb.eg This demonstrates that while the unsubstituted amine is crucial for one mode of action (e.g., PI-PLC inhibition), its derivatization can unlock other therapeutic potentials.
Table 2: Influence of 3-Amine Group Modification on Biological Activity This table is interactive. Click on the headers to sort.
| Modification of 3-Amine | Resulting Derivative Type | Biological Activity Profile |
|---|---|---|
| Unsubstituted (Primary Amine) | N/A | Essential for potent anti-proliferative activity via PI-PLC inhibition. mdpi.com |
| Reaction with Aryl Isothiocyanates | N-Arylthiourea | Promising antimicrobial activity. ekb.eg |
| Reaction with Maleic Anhydride (B1165640) | Maleimide | Potent cytotoxicity against HepG-2 and MCF-7 cancer cells. ekb.eg |
Modifications to the thieno[2,3-b]pyridine core, beyond the 2-phenyl and 3-amine positions, have proven to be a successful strategy for enhancing biological potency. A significant finding is that appending an aryl group via a specific tether at the C-5 position can dramatically increase anti-proliferative activity. mdpi.com This modification is thought to allow the compound to access an adjacent lipophilic pocket in the active site of the PI-PLC enzyme. mdpi.comnih.gov
Table 3: Effect of Modifications at Other Scaffold Positions This table is interactive. Click on the headers to sort.
| Position(s) Modified | Modification | Effect on Activity | Proposed Rationale |
|---|---|---|---|
| C-5 | Appended Propyl-Aryl Group | Potent anti-proliferative activity (nM IC50 values). mdpi.com | Targets an adjacent lipophilic pocket in PI-PLC. mdpi.com |
| C-5 | Appended Butyl-Aryl Group | Considerably less active than propyl-aryl. mdpi.com | Tether is too long for optimal binding. mdpi.com |
| 5,6-positions | Fused Cycloheptyl/Cyclohexyl Ring | Potent microtubule-destabilizing effect (nM GI50). nih.gov | Increased lipophilicity improves interactions in the binding pocket. nih.gov |
Stereochemical Influences on Biological Activity, including Axial Chirality
Stereochemistry plays a pivotal role in the biological activity of many pharmaceuticals, and derivatives of 2-phenylthieno[2,3-b]pyridine are no exception. A key stereochemical feature observed in this class of compounds is axial chirality. researchgate.net This phenomenon arises from hindered rotation (atropisomerism) around the single bond connecting the 2-phenyl ring to the thieno[2,3-b]pyridine scaffold. If the substituents on the rings are sufficiently bulky, rotation is restricted, leading to the existence of stable, non-superimposable enantiomers.
The biological importance of this was demonstrated in a study on 4-phenylthieno[2,3-b]pyridines, a closely related analog. Researchers were able to separate the atropisomers and found that the biological activity resided primarily in one of the enantiomers. researchgate.net The (+)-enantiomer was identified as the eutomer (the more active isomer), highlighting that axial chirality is a feature of high impact for biological activity. researchgate.net This finding underscores the necessity of considering three-dimensional structure in drug design, as different stereoisomers can have vastly different affinities for a chiral biological target like an enzyme or receptor.
Quantitative Structure-Activity Relationship (QSAR) Analyses and Predictive Modeling
To rationalize the complex SAR data and guide the design of new, more potent analogs, computational methods are frequently employed. Quantitative Structure-Activity Relationship (QSAR) analyses and molecular modeling provide powerful tools for understanding how the chemical structure of a compound correlates with its biological activity. nih.gov
Molecular docking studies have been instrumental in visualizing how these compounds interact with their putative targets. For example, modeling has shown that thieno[2,3-b]pyridine derivatives can fit into the colchicine (B1669291) binding site of tubulin, leading to microtubule destabilization. nih.gov Other docking studies have detailed the interactions with phosphoinositide phospholipase C (PI-PLC), identifying key hydrogen bonds with amino acid residues like His356 and Glu341 and the occupation of a lipophilic pocket by the phenyl moiety. rsc.orgmdpi.com
QSAR models formalize these relationships into mathematical equations. For the related thieno[2,3-d]pyrimidin-4(3H)-ones, a QSAR study revealed a parabolic relationship between H1-receptor antagonist activity and steric and lipophilic parameters, indicating that there is an optimal size and lipophilicity for maximal activity. nih.gov More advanced computational techniques, including Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models, have been applied to similar heterocyclic systems to create predictive models with high accuracy. nih.gov These in silico approaches are invaluable for prioritizing which novel compounds to synthesize, saving time and resources in the drug discovery process.
Molecular Mechanisms of Action for 2 Phenylthieno 2,3 B Pyridin 3 Amine Analogs
Inhibition of Enzyme Systems and Protein Targets
Derivatives of the thieno[2,3-b]pyridine (B153569) core have been identified as potent inhibitors of several key enzymes and proteins involved in critical cellular signaling pathways. Their ability to target multiple proteins underscores their potential as therapeutic agents for various diseases. The following sections explore the specific inhibitory actions on Forkhead Box M1 (FOXM1), Phosphoinositide Phospholipase C (PI-PLC), Protein Kinase C theta (PKCθ), Plasmodial Glycogen (B147801) Synthase Kinase-3 (PfGSK-3), Cyclin-Dependent Kinases (CDKs), and the IκB Kinase (IKK) complex.
Forkhead Box M1 (FOXM1) Inhibition
The Forkhead Box M1 (FOXM1) transcription factor is a crucial regulator of the cell cycle, and its overexpression is common in a majority of human cancers. Thieno[2,3-b]pyridine derivatives have been designed and evaluated as inhibitors of FOXM1, showing potential in cancer therapy.
Researchers have synthesized and studied N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, based on the initial lead compound FDI-6, to understand how different substituents on the phenyl ring affect FOXM1-inhibitory activity. mdpi.comnih.gov A study involving 18 such analogs revealed that the electronic properties of these substituents are critical. mdpi.com Specifically, compounds bearing a cyano (-CN) group on the phenyl ring were effective at decreasing FOXM1 expression in MDA-MB-231 triple-negative breast cancer cells. mdpi.comnih.gov
Further investigation into these cyano-containing compounds showed that specific analogs, compounds 6 and 16 in the study, reduced FOXM1 expression by more than 50% and exhibited anti-proliferative activity comparable to the parent inhibitor, FDI-6. mdpi.comnih.gov Molecular docking studies suggest that these inhibitors bind to the DNA-binding domain of FOXM1, with residues Val296 and Leu289 playing a key role in the interaction. mdpi.comnih.gov The synthesis of twenty new derivatives of FDI-6 has been reported, further expanding the library of potential FOXM1 inhibitors based on the thieno[2,3-b]pyridine scaffold. cu.edu.eg
Table 1: FOXM1 Inhibition by Selected Thieno[2,3-b]pyridine Analogs
| Compound | Substituents | Effect on FOXM1 Expression | Key Interacting Residues |
|---|---|---|---|
| FDI-6 Analog (6) | 4-Chloro, 2-Cyano on phenyl ring | >50% reduction | Val296, Leu289 |
| FDI-6 Analog (16) | 4-Iodo, 2-Cyano on phenyl ring | >50% reduction | Val296, Leu289 |
| Other Analogs | -NO2, -CF3, -CH3 | Less than 50% reduction | Not specified |
Phosphoinositide Phospholipase C (PI-PLC) Inhibition
Thieno[2,3-b]pyridines were first identified as potential inhibitors of Phosphoinositide Phospholipase C (PI-PLC) isoforms through virtual high-throughput screening. nih.govrsc.org This enzyme family is crucial for cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). rsc.org
The anti-proliferative activity of these compounds is strongly linked to their ability to inhibit PI-PLC. rsc.orgdrugbank.com Treatment of cancer cells with thieno[2,3-b]pyridine derivatives induces morphological changes, such as membrane blebbing and cell rounding, which are consistent with the effects observed in cells with PI-PLC knockdown. rsc.org While initially investigated as inhibitors of the PLC-γ isoform, subsequent research suggests that the mechanism may involve other isoforms, possibly PLC-δ. nih.govnih.gov One study noted that while the compounds were tested against PLC-β/γ, the order of potency for PLC-γ inhibition did not align with their anti-proliferative potency, and no effect was seen on PLC-β. nih.gov
Structure-activity relationship (SAR) studies have been extensive. Appending a propyl-aryl group at the C-5 position of the 2-amino-3-carboxamido-thieno[2,3-b]pyridine core resulted in compounds with potent anti-proliferative activity, with some exhibiting IC50 values below 50 nM. nih.gov Molecular modeling indicates this tethered aryl group occupies a previously untargeted lipophilic pocket within the active site of the mammalian PI-PLC-δ1 enzyme. drugbank.comnih.gov Fusing a cycloalkyl ring at the 5,6-positions has also been shown to enhance activity, likely by increasing lipophilicity and improving interactions within a lipophilic pocket of the PI-PLC enzyme. epo.orggoogle.com
Protein Kinase C theta (PKCθ) Inhibition
Protein Kinase C theta (PKCθ) is a member of the novel PKC subfamily of serine/threonine kinases and plays a significant role in T-cell activation and inflammatory responses. A series of 2-alkenylthieno[2,3-b]pyridine-5-carbonitriles has been synthesized and identified as potent and selective inhibitors of PKCθ. epo.org
The research led to the discovery of 2-alkenyl amides within this series that are particularly effective. epo.org One standout analog, designated as Compound 8 in the study, demonstrated an IC50 value of 3.8 nM against PKCθ. epo.org Crucially, this compound also showed excellent selectivity over other PKC isoforms, which is a critical attribute for minimizing off-target effects. epo.org This discovery highlights the potential of the thieno[2,3-b]pyridine scaffold in developing targeted anti-inflammatory agents. epo.org
Table 2: PKCθ Inhibition by a 2-Alkenylthieno[2,3-b]pyridine Analog
| Compound | Chemical Class | IC50 against PKCθ | Selectivity |
|---|
| Compound 8 | 2-Alkenyl amide thieno[2,3-b]pyridine | 3.8 nM | High selectivity over other PKC isoforms |
Plasmodial Glycogen Synthase Kinase-3 (PfGSK-3) Inhibition
Malaria remains a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutic targets. The plasmodial glycogen synthase kinase-3 (PfGSK-3), an enzyme in Plasmodium falciparum, has been identified as a promising target for new antimalarial drugs. nih.gov
4-Phenylthieno[2,3-b]pyridines have been identified as selective inhibitors of PfGSK-3. nih.gov Research has focused on modifying the 4-phenyl ring to improve antimalarial activity and solubility. While attaching alkoxy groups at the para position decreased activity, the introduction of alkylamino groups maintained or improved potency. nih.gov
One of the most promising compounds from this series, 4h , is a selective PfGSK-3 inhibitor with improved in vitro antiplasmodial activity and better aqueous solubility compared to its parent compound. nih.gov These molecules exhibit axial chirality (atropisomerism), a feature found to be critical for their biological activity, with one enantiomer acting as the more potent eutomer. nih.gov This work demonstrates that the thieno[2,3-b]pyridine scaffold can be effectively tailored to selectively target pathogen-specific kinases. nih.gov
Table 3: PfGSK-3 Inhibition by a 4-Phenylthieno[2,3-b]pyridine Analog
| Compound | Key Structural Feature | Selectivity | Noted Improvements |
|---|
| 4h | Alkylamino side chain on 4-phenyl ring | Selective for PfGSK-3 over human GSK-3 | Improved antiplasmodial activity and aqueous solubility |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their dysregulation is a hallmark of cancer, making them attractive targets for chemotherapy. The thieno[2,3-b]pyridine framework has been incorporated into novel kinase inhibitor scaffolds targeting CDKs.
A potent lead inhibitor of CDK2 was developed from a cyclohepta[e]thieno[2,3-b]pyridine scaffold. Two promising compounds from this series, designated 5 and 8b , were identified. Compound 8b was particularly potent, with a CDK2/cyclin E1 enzymatic inhibition IC50 value of 0.77 nM, which is about 2.5 times more potent than the well-known reference inhibitor roscovitine (B1683857) (IC50 of 1.94 nM). These compounds were shown to induce G1 phase cell cycle arrest and promote apoptosis in breast cancer cell lines.
Table 4: CDK Inhibition by Thieno[2,3-b]pyridine-related Analogs
| Compound | Target | IC50 | Cell Cycle Effect |
|---|---|---|---|
| Compound 5 | CDK2/cyclin E1 | 3.92 nM | G1 phase arrest (82%) |
| Compound 8b | CDK2/cyclin E1 | 0.77 nM | G1 phase arrest (78%) |
IκB Kinase (IKK) Complex Inhibition
The IκB kinase (IKK) complex is a central component of the NF-κB signaling pathway, which is involved in inflammation, immunity, and cell survival. Inhibition of the IKK complex is a key strategy for developing anti-inflammatory and anticancer drugs.
The antiproliferative activity of certain 2,3-disubstituted thieno[2,3-b]pyridine derivatives has been attributed to their ability to bind to and inhibit Iκβ-kinase. Specifically, research has led to the discovery of 4-Benzo nih.govnih.govdioxol-5-ylthieno-[2,3-b]pyridines as IκB kinase β (IKK-β) inhibitors. The synthesis of these compounds involves a Thorpe-Ziegler cyclization to create the core thieno[2,3-b]pyridine structure. The identification of this class of compounds as IKK inhibitors further broadens the known biological targets of the versatile thieno[2,3-b]pyridine scaffold.
Src Kinase Family Inhibition
The Src family of non-receptor tyrosine kinases plays a crucial role in regulating cellular events like proliferation and migration. Its deregulation is implicated in the progression and metastasis of several cancers. Thienopyridine derivatives have emerged as a promising class of Src kinase inhibitors.
Research into 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, isomers of the thieno[2,3-b]pyridine structure, demonstrated that replacing the phenyl ring of a 3-quinolinecarbonitrile (B1294724) system with a thiophene (B33073) ring can yield potent Src kinase inhibitors. nih.govnih.gov Further structure-activity relationship (SAR) studies on these thieno[3,2-b]pyridine (B153574) analogs revealed key insights. For instance, modifying the substituents on the C-2 phenyl and C-7 phenylamino (B1219803) groups significantly impacted inhibitory activity. While attaching aminomethyl and aminoethyl groups at the para position of the C-2 phenyl group maintained activity, a direct linkage of an amino group diminished it. nih.gov A 2,4-dichloro-5-methoxyphenylamino group at the C-7 position was found to confer superior Src enzymatic inhibition. nih.gov
More directly related to the specified scaffold, a series of novel c-Src inhibitors was developed based on a 3-amino-thieno[2,3-b]pyridine discovered through high-throughput screening. drugbank.com Molecular modeling and X-ray crystallography of an active compound from this series helped to understand its orientation and interactions within the ATP hydrophobic pocket of the enzyme. This led to the design of further analogs with effective enzymatic and cellular c-Src inhibition, highlighting the importance of substituents on the thienopyridine ring for interaction with the kinase. drugbank.comresearchgate.net
| Compound | Modification | Src Kinase Inhibition | Reference |
|---|---|---|---|
| 7-Phenylaminothieno[3,2-b]pyridine-6-carbonitrile Analog | Core structure replacing quinoline (B57606) with thiophene | Potent Inhibition | nih.govnih.gov |
| 2-Phenyl-7-(2,4-dichloro-5-methoxyphenylamino)thieno[3,2-b]pyridine-6-carbonitrile | 2,4-dichloro-5-methoxyphenylamino group at C-7 | Superior enzymatic inhibition | nih.gov |
| 2-(Thienyl)-7-phenylaminothieno[3,2-b]pyridine-6-carbonitrile | Replacement of C-2 phenyl with 3,5-substituted thiophene | Improved inhibitory activity | nih.gov |
Modulation of Receptor Binding (e.g., NMDA Receptor Glycine (B1666218) Site)
Thieno[2,3-b]pyridine derivatives have been investigated as modulators of N-methyl-D-aspartate (NMDA) receptors, which are critical for neuronal communication. Specifically, research has focused on their ability to act as antagonists at the glycine binding site on the NMDA receptor.
In one study, thieno[2,3-b]pyridinones were synthesized as bioisosteres of a known quinolinone-based NMDA receptor antagonist. researchgate.netnih.gov The binding affinity of these compounds for the [3H]glycine site was evaluated using rat brain membranes. Among the isomers, 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one demonstrated the highest potency, with a binding affinity (Ki) of 16 µM, which was comparable to the parent quinolinone compound (Ki = 12 µM). researchgate.netnih.gov
Structure-activity relationship studies revealed that the distance between the sulfur and nitrogen atoms in the thienopyridinone core was a critical factor for potency. researchgate.net Further modifications, such as the introduction of a 3'-phenoxy moiety, led to compounds with significantly higher potencies, with Ki values in the low nanomolar range (1.1 to 2.0 nM). nih.gov Quantitative structure-activity relationship (QSAR) analysis supported these findings, showing an inverse relationship between the size of ortho-substituents on the 5-phenyl ring and binding affinity, likely due to steric hindrance. mdpi.com Several of these potent derivatives were also shown to protect mouse fibroblast cells expressing NMDA receptors from glutamate-induced toxicity. researchgate.net
| Compound | Modification | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one | Parent thienopyridinone | 16 µM | researchgate.netnih.gov |
| Thienopyridinone with halogen (Cl or Br) near sulfur | Halogen substitution on thieno ring | 5.8 - 10.5 nM | nih.gov |
| Thienopyridinone with 3'-phenoxy moiety | Phenoxy group addition | 1.1 - 2.0 nM | nih.gov |
Cellular and Subcellular Effects of Thieno[2,3-b]pyridine Derivatives
The biological activity of thieno[2,3-b]pyridine derivatives translates into a range of significant effects at the cellular and subcellular levels, particularly in the context of cancer. These compounds have been shown to induce cytotoxicity, arrest the cell cycle, trigger apoptosis, and specifically target cancer stem cells (CSCs).
Studies have demonstrated the potent cytotoxic effects of various thieno[2,3-b]pyridine analogs across multiple cancer cell lines. For example, one derivative showed IC50 values of 2.14 µM in HeLa (cervical cancer) and 2.77 µM in SiHa (cervical cancer) cell lines after 48 hours. febscongress.org Another series of ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates was tested against leukemia cells, with one compound exhibiting IC50 values of 2.580 µM in sensitive CCRF-CEM cells and 4.486 µM in multidrug-resistant CEM/ADR5000 cells. nih.govresearchgate.net Furthermore, 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, a putative PLC-γ inhibitor, displayed anti-proliferative activity in the low nanomolar range against several breast cancer cell lines. rsc.org
Beyond general cytotoxicity, these compounds induce specific cellular responses. Flow cytometry experiments revealed that the aforementioned PLC-γ inhibitor arrests the cell cycle in the G2/M phase in the MDA-MB-231 breast cancer cell line. rsc.org In SiHa cervical cancer cells, a thieno[2,3-b]pyridine derivative caused a significant increase in the rate of apoptosis. febscongress.org
A critical aspect of the anticancer activity of these compounds is their effect on cancer stem cells (CSCs), a subpopulation of tumor cells responsible for chemoresistance and relapse. febscongress.org Treatment with thieno[2,3-b]pyridine derivatives has been shown to significantly reduce the number of CSCs in both HeLa and SiHa cervical cancer cell lines. nih.govfebscongress.org This reduction in the CSC fraction is accompanied by alterations in the expression of cell surface glycosphingolipids (GSLs), which are involved in cell signaling and phenotype. nih.govnih.gov For instance, treatment can decrease the percentage of CSCs expressing certain gangliosides, potentially indicating a slowdown of glycolysis and a shift in metabolism within these resistant cells. researchgate.net
| Compound | Cell Line | Effect | Finding (e.g., IC50) | Reference |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine Derivative 1 | HeLa (Cervical Cancer) | Cytotoxicity | IC50 = 2.14 µM | febscongress.org |
| Thieno[2,3-b]pyridine Derivative 1 | SiHa (Cervical Cancer) | Cytotoxicity & Apoptosis | IC50 = 2.77 µM; Increased apoptosis | febscongress.org |
| Thieno[2,3-b]pyridine Derivative 1 | HeLa & SiHa | Effect on CSCs | Significantly reduced number of CSCs | febscongress.org |
| Compound 3b (phenol moiety) | CCRF-CEM (Leukemia) | Cytotoxicity | IC50 = 2.580 µM | nih.govresearchgate.net |
| Compound 3b (phenol moiety) | CEM/ADR5000 (Resistant Leukemia) | Cytotoxicity | IC50 = 4.486 µM | nih.govresearchgate.net |
| 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | MDA-MB-231 (Breast Cancer) | Cell Cycle Arrest | Arrest in G2/M phase | rsc.org |
Computational Chemistry and Molecular Modeling in 2 Phenylthieno 2,3 B Pyridin 3 Amine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-phenylthieno[2,3-b]pyridine research, docking simulations are crucial for understanding how these ligands interact with their biological targets at the atomic level.
Researchers have employed molecular docking to elucidate the binding modes of thieno[2,3-b]pyridine (B153569) derivatives with various protein targets. For instance, studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as inhibitors of the Forkhead Box M1 (FOXM1) transcription factor revealed key interactions within the DNA-binding site. nih.gov The simulations suggested that residues such as Val296 and Leu289 play a crucial role in the binding of these compounds. nih.gov Similarly, in the development of pim-1 kinase inhibitors, docking was used to guide the design of thieno[2,3-b]pyridine derivatives that could fit into the ATP active site, leveraging hydrophobic interactions with residues like Ala65, Arg122, Leu44, and Pro125. tandfonline.com
Docking studies have also been performed on other targets, including Hsp90, to understand the binding of thieno[2,3-c]pyridine (B153571) derivatives and derive plausible binding modes. nih.gov Furthermore, simulations have been used to investigate the interactions of selenopheno[2,3-b]pyridines, providing insights into their potential binding modes and interaction energies. nih.gov These computational models are instrumental in rational drug design, helping to explain structure-activity relationships (SAR) and guiding the synthesis of more potent and selective inhibitors. nih.govnih.gov
Table 1: Examples of Molecular Docking Studies on Thieno[2,3-b]pyridine Derivatives
| Derivative Class | Protein Target | Key Interacting Residues | Reference |
|---|---|---|---|
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | FOXM1 | Val296, Leu289 | nih.gov |
| 5-Bromo-thieno[2,3-b]pyridines | Pim-1 Kinase | Ala65, Arg122, Leu44, Pro125 | tandfonline.com |
| Thieno[2,3-c]pyridines | Hsp90 | Not Specified | nih.gov |
| Selenopheno[2,3-b]pyridines | Not Specified | Not Specified | nih.gov |
Molecular Electrostatic Potential (MEP) Mapping and Electron Density Analysis
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interactions. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
Conformational Analysis and Molecular Dynamics Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This is particularly important for flexible molecules like 2-phenylthieno[2,3-b]pyridin-3-amine derivatives, as their biological activity can depend on adopting a specific conformation to fit into a receptor's binding site.
Detailed conformational studies on 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides have been conducted using temperature-dependent NMR spectroscopy. acs.org These experiments revealed restricted rotation around the N-aryl bond. At lower temperatures, the signals for ortho- and meta-protons on the phenyl ring were distinct, indicating slow rotation. As the temperature increased, these signals coalesced, allowing for the calculation of the activation parameters for this rotational barrier. acs.org The analysis showed that the energy barrier to rotation was influenced by the substituents on the aromatic ring. acs.org
Molecular dynamics (MD) simulations, which compute the time-dependent behavior of a molecular system, have also been utilized. MD simulations followed by calculations like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) have been used to correlate computational findings with cytotoxic effects, providing a dynamic view of the ligand-target interactions. ekb.eg
Table 2: Activation Parameters for N-Aryl Bond Rotation in Thieno[2,3-b]pyridine Derivatives
| Parameter | Value | Unit | Notes | Reference |
|---|---|---|---|---|
| ΔG‡ (Gibbs Free Energy) | Varies with temperature | kcal/mol | Error estimated at 0.04 kcal/mol | acs.org |
| ΔH‡ (Enthalpy) | Varies with substituent | kcal/mol | Error estimated at 0.19 kcal/mol | acs.org |
| ΔS‡ (Entropy) | Varies with substituent | cal/(mol·K) | Error estimated at 0.23 cal/(mol·K) | acs.org |
Note: Specific values for ΔH‡ and ΔS‡ are determined from the linearization of ΔG‡ vs. temperature plots for individual compounds.
In Silico Prediction of Binding Affinities and Pharmacophore Modeling
In silico methods are frequently used to predict the binding affinity of a ligand for its target, providing a quantitative estimate of its potential efficacy. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.
For thieno[2,3-d]pyrimidine (B153573) derivatives, a related class of compounds, MM-GBSA calculations have been performed after molecular dynamics simulations to estimate binding free energies, which showed a correlation with the observed cytotoxic effects. ekb.eg Similar in silico predictions of pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and drug-likeness have been conducted for thieno[2,3-c]pyridine derivatives to assess their potential as drug candidates. nih.gov
Pharmacophore modeling has been implicitly used in the design of new thieno[2,3-b]pyridine inhibitors. For example, new pim-1 inhibitors were designed through the bioisosteric replacement of the benzofuran (B130515) ring in known inhibitors with a thieno[2,3-b]pyridine scaffold, while retaining key hydrophobic and hydrogen-bonding features deemed essential for activity. tandfonline.com
Virtual Screening Approaches for Identification of New Biological Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. The discovery of the anti-proliferative efficacy of the thieno[2,3-b]pyridine scaffold originated from a virtual high-throughput screen (vHTS) against the phospholipase C-γ2 (PLC-γ2) isoform, which is considered a promising anticancer target. nih.gov
While this initial screen identified a putative target, subsequent molecular modeling against other established targets has not always yielded conclusive results. nih.gov This has led to the hypothesis that the anticancer effects of some thieno[2,3-b]pyridines might be mediated by a yet unknown molecular target, suggesting that further virtual screening or other target identification methods could uncover new mechanisms of action for this class of compounds. nih.gov
Analysis of Molecular Planarity and Crystal Packing Effects on Activity
The three-dimensional structure of a molecule and how it packs in a solid-state crystal can significantly impact its physicochemical properties, such as solubility, which in turn affects its biological activity. Thieno[2,3-b]pyridines are noted for being highly planar molecules. mdpi.com This planarity facilitates strong intermolecular forces, including hydrogen bonds and π-stacking interactions, leading to tight crystal packing. mdpi.com
This tight packing is reflected in the high melting points of these compounds and is believed to be a major contributor to their poor aqueous solubility. mdpi.com Poor solubility can limit a compound's bioavailability and, consequently, its anti-proliferative activity. mdpi.com
To address this, researchers have synthesized novel thieno[2,3-b]pyridines with bulky ester and carbonate functional groups. mdpi.com The strategic addition of these moieties was intended to disrupt the planar structure, hinder efficient crystal packing, and thereby improve solubility and intracellular drug concentrations. mdpi.com This approach highlights how an understanding of crystal packing effects, informed by molecular properties, can guide the chemical modification of lead compounds to enhance their therapeutic potential. mdpi.com
Advanced Spectroscopic and Structural Characterization Techniques for 2 Phenylthieno 2,3 B Pyridin 3 Amine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 2-Phenylthieno[2,3-b]pyridin-3-amine derivatives, providing precise information about the electronic environment of each proton and carbon atom in the molecule.
In the ¹H NMR spectra of 3-aminothieno[2,3-b]pyridine derivatives, the protons of the amino group (NH₂) typically appear as a broad, D₂O exchangeable singlet. For instance, in a series of 3-amino-5-bromo-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamides, the NH₂ protons resonate around δ 7.04-7.26 ppm. researchgate.net The aromatic protons of the phenyl group and the pyridine (B92270) ring exhibit complex multiplets in the aromatic region (typically δ 7.00-8.50 ppm), with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern. For example, in (3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone, the multiplet for the five protons of the phenyl group appears in the range of δ 7.52-7.75 ppm. researchgate.net The methyl groups on the pyridine ring, such as in 4,6-dimethylated analogs, give rise to sharp singlet signals in the upfield region, typically around δ 2.71 and δ 2.90 ppm. researchgate.net
The ¹³C NMR spectra provide complementary information, with the carbon atoms of the thieno[2,3-b]pyridine (B153569) core and the phenyl substituent showing distinct signals in the downfield region (δ 99-165 ppm). The carbons of the methyl groups are observed in the upfield region (around δ 20-27 ppm). researchgate.net The carbonyl carbon in carboxamide derivatives can be found at a significantly downfield shift, often around δ 164.4 ppm. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for 3-Aminothieno[2,3-b]pyridine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 3-Amino-5-bromo-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide | 2.71 (s, 3H, CH₃), 2.90 (s, 3H, CH₃), 7.04 (s, 2H, NH₂, D₂O exchangeable), 7.07-7.11 (t, 1H, Ar-H), 7.31-7.35 (t, 2H, Ar-H), 7.66-7.68 (d, 2H, Ar-H), 9.54 (s, 1H, NH, D₂O exchangeable) | 20.4, 27.0 (CH₃), 99.4, 121.3, 121.7, 124.1, 124.8, 128.8, 139.1, 144.7, 149.0, 157.3, 157.8 (aromatic carbons), 164.4 (C=O) |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a critical technique for confirming the molecular weight of this compound derivatives and for gaining structural insights through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition.
For various thieno[2,3-b]pyridine derivatives, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is readily observed, confirming the successful synthesis of the target compound. For example, in the mass spectrum of 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one, the molecular ion peak (M⁺) was observed at m/z 398 and was the base peak (100% relative intensity). researchgate.net
The fragmentation of these molecules under electron impact or other ionization methods can provide valuable structural information. The fragmentation patterns are influenced by the stability of the resulting carbocations and radical species. Common fragmentation pathways for related heterocyclic systems involve the loss of small molecules or radicals from the substituents. For instance, in N-phenyl carboxamide derivatives, cleavage of the amide bond is a common fragmentation pathway.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy are fundamental techniques for identifying the functional groups present in this compound derivatives and for probing their electronic transitions.
The IR spectrum of a typical 3-aminothieno[2,3-b]pyridine derivative displays characteristic absorption bands. The N-H stretching vibrations of the primary amino group (NH₂) are observed as two distinct bands in the region of 3300-3500 cm⁻¹. For example, in (3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone, these bands appear at 3483 and 3286 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings are typically found around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of methyl groups appear just below 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the heterocyclic and aromatic rings give rise to a series of absorptions in the 1400-1650 cm⁻¹ region. If a carbonyl group is present, as in carboxamide or ketone derivatives, a strong C=O stretching band is observed, for instance at 1610 cm⁻¹ in the aforementioned ketone derivative. researchgate.net
UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule. The UV-Vis spectra of thieno[2,3-b]pyridine derivatives are characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The exact positions and intensities of these bands are sensitive to the nature and position of the substituents on the aromatic rings.
X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine |
| 3-Amino-5-bromo-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide |
| (3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone |
| 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one |
Future Research Directions and Potential Academic Applications
Development of Novel and Sustainable Synthetic Routes for 2-Phenylthieno[2,3-b]pyridin-3-amine
While several synthetic routes to the thieno[2,3-b]pyridine (B153569) core have been established, future research will likely prioritize efficiency, sustainability, and novelty. researchgate.netresearchgate.netdntb.gov.ua Traditional methods often rely on multi-step sequences which can be time-consuming and generate significant waste. researchgate.netnih.gov The development of one-pot synthesis reactions, as has been explored for related derivatives, would represent a significant advancement. researchgate.net
Future academic pursuits could focus on:
Green Chemistry Approaches: Incorporating principles of green chemistry by utilizing safer solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents. mdpi.com Microwave-assisted synthesis, for instance, has been shown to accelerate reactions for related heterocyclic systems and could be adapted for this scaffold. scielo.br
Flow Chemistry: The use of continuous flow reactors could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for large-scale synthesis.
C-H Activation: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. Developing synthetic routes that utilize C-H activation to build or modify the thieno[2,3-b]pyridine skeleton would be a highly atom-economical and innovative strategy.
Novel Starting Materials: Exploration of diverse and readily available starting materials, moving beyond the traditional cyanothioacetamide and related precursors, could open up new avenues for structural diversity. nih.govtandfonline.com
Identification and Validation of New Biological Targets for Thieno[2,3-b]pyridine Derivatives
The thieno[2,3-b]pyridine scaffold has been described as a "privileged" structure due to its ability to bind to numerous biological targets. nih.govresearchgate.net Initial discoveries have linked these compounds to potent anticancer, antiviral, and metabolic activities. nih.govwsu.eduresearchgate.net
Key future research areas include:
Target Validation: While many thieno[2,3-b]pyridines are reported as inhibitors of targets like phosphoinositide specific-phospholipase C (PI-PLC), Pim-1 kinase, and Forkhead Box M1 (FOXM1), rigorous validation for this compound itself is a critical next step. tandfonline.comnih.govrsc.org This involves confirming direct binding and elucidating the precise mechanism of inhibition.
Chemoproteomics: Advanced techniques such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) could be employed to globally screen for the cellular targets of this compound and its analogs, potentially uncovering entirely new mechanisms of action and therapeutic applications.
Exploring Target Families: Given the scaffold's success against certain kinases and enzymes, a logical step is to screen libraries of thieno[2,3-b]pyridine derivatives against broader panels of related proteins, such as other lipid kinases, serine/threonine kinases, or DNA repair enzymes. nih.govnih.govnih.gov For example, their role as hepatic gluconeogenesis inhibitors suggests a wider investigation into metabolic enzymes is warranted. nih.govresearchgate.net
| Reported Biological Target Family | Specific Example | Potential Application | Reference |
| Kinases | Pim-1, PI3K | Oncology | tandfonline.com, nih.gov |
| Phospholipases | Phosphoinositide specific-phospholipase C (PI-PLC) | Oncology | mdpi.com, rsc.org, rsc.org |
| Transcription Factors | Forkhead Box M1 (FOXM1) | Oncology | nih.gov |
| Metabolic Enzymes | Hepatic Gluconeogenesis Pathway | Type 2 Diabetes | nih.gov, researchgate.net |
| Viral Proteins | Hepatitis C Virus (HCV) Polymerase/Protease | Antiviral Therapy | wsu.edu, scribd.com |
Rational Design of Highly Potent and Selective Analogs based on SAR and Computational Insights
The existing body of research provides a solid foundation of structure-activity relationship (SAR) data for the thieno[2,3-b]pyridine class. nih.govnih.govnih.gov Computational chemistry has also played a significant role in understanding how these molecules interact with their targets. rsc.orgmdpi.comrsc.org
Future work in rational design should capitalize on this knowledge by:
Leveraging SAR Data: Systematic modification of the 2-phenyl ring with various electron-donating and electron-withdrawing substituents can modulate activity, as can substitutions at other positions on the thienopyridine core. nih.govnih.gov For instance, studies have shown that double substitutions on the phenyl ring can lead to nanomolar growth inhibition in cancer cell lines. rsc.org
Advanced Computational Modeling: Moving beyond simple docking studies, techniques like molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations can provide a more accurate prediction of binding affinity and guide the design of next-generation inhibitors with improved potency and, crucially, selectivity. This can help minimize off-target effects.
Fragment-Based and Structure-Based Design: Using the X-ray crystal structures of target proteins, new analogs can be designed to form more optimal interactions with the binding site. For example, docking studies have identified key amino acid residues like His356 and Glu341 in PLC that are critical for binding, providing a blueprint for future design. rsc.org This approach has been successfully applied to design inhibitors for targets like PI3K and CYP17. nih.govnih.gov
| Substitution Position | Observed Effect on Activity | Example Target | Reference |
| Phenyl Ring (at position 2) | Substituent type (EWG/EDG) and position (ortho, meta, para) significantly alters potency. | FOXM1, PI-PLC | nih.gov, rsc.org |
| Thienopyridine Core (C5/C6) | Modifications can improve potency and drug-like properties. | Hepatic Gluconeogenesis | nih.gov, researchgate.net |
| Amine Group (at position 3) | Forms key hydrogen bonds; substitution can modulate binding. | PI-PLC | rsc.org |
Exploration of Pharmacological and Biochemical Profiles Beyond Initial Findings
While the primary focus has been on anticancer and antiviral applications, preliminary studies have hinted at a much broader pharmacological profile for thieno[2,3-b]pyridine derivatives. A comprehensive exploration of these secondary activities could unlock new therapeutic avenues.
Promising areas for future investigation include:
Anti-inflammatory Activity: Some analogs have been shown to be potent inhibitors of nitric oxide (NO) production in macrophages, suggesting a potential application in treating inflammatory diseases. nih.gov Future work should aim to define the mechanism, perhaps by investigating effects on enzymes like cyclooxygenases (COX) or signaling pathways like NF-κB.
Antimicrobial Properties: Several studies have reported that certain thieno[2,3-b]pyridine derivatives possess activity against various bacterial and fungal strains. ekb.egijacskros.com This warrants a more systematic screening against a wider range of pathogens, including drug-resistant strains, to identify lead compounds for anti-infective drug discovery.
Metabolic Reprogramming: One novel thieno[2,3-b]pyridine compound was found to induce a shift from lipid to glucose metabolism in breast cancer cells. nih.gov Investigating this phenomenon further could lead to new strategies for targeting the metabolic vulnerabilities of cancer cells.
Toxicology and ADME Profiling: A thorough understanding of the absorption, distribution, metabolism, excretion (ADME), and toxicology profile is essential. Studies on related compounds have highlighted the importance of this, as some heterocyclic amines can be carcinogenic. umn.edu In silico ADME predictions, as performed for some analogs, should be followed by rigorous in vitro and in vivo experimental validation. nih.gov
Investigation of Material Science Applications for Thieno[2,3-b]pyridine-based Architectures
The application of the thieno[2,3-b]pyridine scaffold has been almost exclusively in the life sciences. However, its fused heterocyclic aromatic structure is characteristic of molecules used in material science, particularly in organic electronics. This remains a largely unexplored but potentially valuable field of research.
Future academic applications could include:
Organic Electronics: Isomeric structures like thieno[3,4-pyrazines are known to be effective building blocks for low band gap organic polymers used in photovoltaic devices and organic field-effect transistors (OFETs). rsc.org The electron-rich thiophene (B33073) fused with the electron-deficient pyridine (B92270) suggests that the thieno[2,3-b]pyridine core could possess interesting semiconductor properties.
Photophysical Properties: Research into the fluorescence and phosphorescence of this compound and its derivatives is warranted. mdpi.com Depending on their quantum yields and emission wavelengths, they could be investigated as emitters in organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging.
Conductive Polymers: Polymerization of appropriately functionalized thieno[2,3-b]pyridine monomers could lead to novel conductive polymers with unique electronic and optical properties, suitable for applications in sensors, electrochromic devices, or battery components.
This expansion into material science would represent a significant diversification of the academic and commercial interest in this versatile chemical architecture.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-phenylthieno[2,3-b]pyridin-3-amine, and how can reaction conditions be optimized to minimize by-products?
- Methodological Answer : The compound can be synthesized via sulfinyl group introduction using HCl and H₂O₂ under controlled temperatures (0–5°C). For example, intermediates like 2-(alkylsulfinyl) derivatives are formed via alkylation followed by oxidation . Challenges include dimerization (observed in 1H NMR for compound 12d), which can be mitigated by optimizing stoichiometry and reaction time. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 ratio) is recommended .
Q. How should researchers interpret spectral data (NMR, MS) to confirm the structure of this compound derivatives?
- Methodological Answer :
- 1H NMR : Look for aromatic multiplet signals (δ 7.3–8.1 ppm) and sulfinyl group protons (δ 2.3–3.1 ppm). Coupling constants (e.g., J = 8.5 Hz for aromatic protons) help assign substituent positions .
- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 327.1) confirm molecular weight. Fragmentation patterns distinguish between isomers or by-products .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Screen for anti-cancer activity using MTT assays (e.g., IC₅₀ values against HeLa cells) . For enzyme inhibition, test 15-prostaglandin dehydrogenase (15-PGDH) inhibition via NADH-coupled spectrophotometric assays (IC₅₀ < 1 µM for related thienopyridines) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Core modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., Br, NO₂) to enhance antimicrobial activity, as seen in thieno[2,3-b]pyridines with MIC values ≤ 12.5 µg/mL .
- Side-chain variations : Introduce methoxypropyl or hexylsulfinyl groups to improve solubility and target binding (e.g., compound 12f in showed 80% yield and clean NMR profiles) .
Q. What crystallographic techniques resolve structural ambiguities in thienopyridine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) determines bond lengths and angles. For example, the carboxamide derivative in revealed a planar thienopyridine core with intermolecular N–H···O hydrogen bonding, critical for stability .
Q. How can researchers address contradictions in purity assessments during synthesis?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with 1H NMR integration to quantify by-products (e.g., dimerization in 12d was resolved by reducing HCl exposure time) . Use elemental analysis (C, H, N within ±0.4% of theoretical values) for final validation .
Q. What mechanistic insights can molecular docking provide for enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
